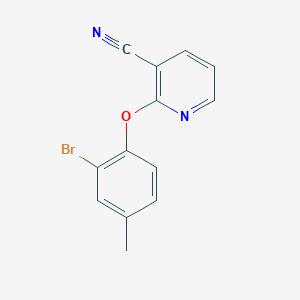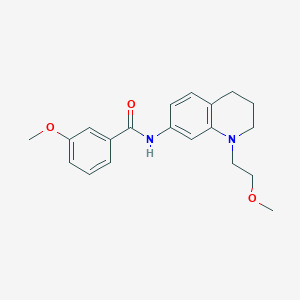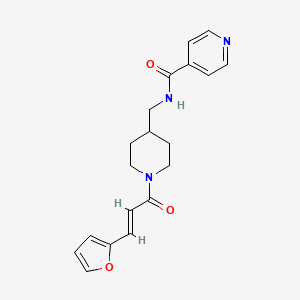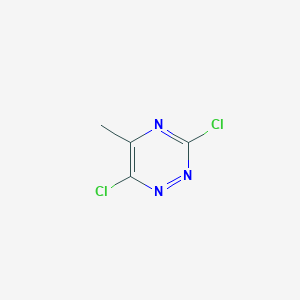
2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C13H9BrN2O. It has a molecular weight of 289.13 . This compound is often used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrN2O/c1-9-4-5-12 (11 (14)7-9)17-13-10 (8-15)3-2-6-16-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One significant application of derivatives related to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is in the synthesis of novel compounds with potential antibacterial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating potential efficacy in this domain (Bogdanowicz et al., 2013).
Molecular Docking and Physicochemical Studies
Research has also delved into the synthesis and analysis of azafluorene derivatives, including those related to this compound, for their potential as inhibitors of SARS-CoV-2 RdRp. The studies encompassed crystal structures, physicochemical properties, quantum chemical modeling, and molecular docking analysis, highlighting their significance in the search for COVID-19 treatments (Venkateshan et al., 2020).
Spectroscopic Analysis
The compound has also been subject to spectroscopic analysis to understand its structural features and behavior under different conditions. Studies have focused on analyzing derivatives through X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and other techniques to elucidate their structural differences and supramolecular structures (Tranfić et al., 2011).
Microbiological Activity
Furthermore, derivatives of this compound have been synthesized and assessed for their microbiological activity, showing significant bacteriostatic and antituberculosis potential. Such research demonstrates the compound's relevance in developing new antimicrobial agents (Miszke et al., 2008).
Corrosion Inhibition
Derivatives have also been explored for their corrosion inhibition properties, particularly concerning the protection of metals in acidic environments. Studies have utilized electrochemical and theoretical quantum approaches to understand the inhibition mechanisms, offering insights into the practical applications of these derivatives in corrosion protection (Sudheer & Quraishi, 2015).
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWSVFZDVOKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)



![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)
